molecular formula C14H11N5O4S B15011881 5-amino-4-cyano-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3-methylthiophene-2-carbohydrazide

5-amino-4-cyano-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3-methylthiophene-2-carbohydrazide

Cat. No.: B15011881
M. Wt: 345.34 g/mol
InChI Key: XPDHMPIMKYFJMA-UBKPWBPPSA-N
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Description

5-amino-4-cyano-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3-methylthiophene-2-carbohydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-cyano-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3-methylthiophene-2-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of 3-methylthiophene-2-carbohydrazide, which is then reacted with 4-hydroxy-3-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-cyano-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3-methylthiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-4-cyano-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3-methylthiophene-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its multiple functional groups can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-4-cyano-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3-methylthiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-cyano-1,2,3-triazole
  • 4-hydroxy-3-nitrobenzaldehyde derivatives
  • 3-methylthiophene-2-carbohydrazide analogs

Uniqueness

What sets 5-amino-4-cyano-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3-methylthiophene-2-carbohydrazide apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H11N5O4S

Molecular Weight

345.34 g/mol

IUPAC Name

5-amino-4-cyano-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C14H11N5O4S/c1-7-9(5-15)13(16)24-12(7)14(21)18-17-6-8-2-3-11(20)10(4-8)19(22)23/h2-4,6,20H,16H2,1H3,(H,18,21)/b17-6+

InChI Key

XPDHMPIMKYFJMA-UBKPWBPPSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)N)C(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(SC(=C1C#N)N)C(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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